N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Medicinal chemistry Structure-activity relationship Optoelectronics

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034241-40-0) is a synthetic heterocyclic carboxamide with molecular formula C₁₆H₁₇N₃O₂S₂ and molecular weight 347.45 g/mol. The compound integrates three pharmacophoric/functional modules: an electron-accepting 2,1,3-benzothiadiazole (BTZ) core substituted at the 5-position with a carboxamide linker, a flexible 5-hydroxy-pentyl spacer, and a thiophen-2-yl terminal group.

Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
CAS No. 2034241-40-0
Cat. No. B2488135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS2034241-40-0
Molecular FormulaC16H17N3O2S2
Molecular Weight347.45
Structural Identifiers
SMILESC1=CSC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)CCO
InChIInChI=1S/C16H17N3O2S2/c20-8-6-11(15-2-1-9-22-15)5-7-17-16(21)12-3-4-13-14(10-12)19-23-18-13/h1-4,9-11,20H,5-8H2,(H,17,21)
InChIKeyTYZCLCNQMHMRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034241-40-0): Structural Identity, Physicochemical Profile, and Procurement Rationale


N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034241-40-0) is a synthetic heterocyclic carboxamide with molecular formula C₁₆H₁₇N₃O₂S₂ and molecular weight 347.45 g/mol [1]. The compound integrates three pharmacophoric/functional modules: an electron-accepting 2,1,3-benzothiadiazole (BTZ) core substituted at the 5-position with a carboxamide linker, a flexible 5-hydroxy-pentyl spacer, and a thiophen-2-yl terminal group [1]. Its computed physicochemical properties—XLogP3 of 2.6, topological polar surface area (TPSA) of 132 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds—place it within favorable drug-like chemical space (MW < 500, LogP < 5, TPSA < 140 Ų) [1]. The compound is commercially available through screening compound libraries (e.g., Life Chemicals catalog F6203-0608) at ≥95% purity, with pricing scaled from 1 mg ($54) to 20 μmol ($79), supporting its accessibility for high-throughput screening (HTS) and medicinal chemistry campaigns [1].

Why N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Benzothiadiazole-carboxamide hybrids are not inherently interchangeable scaffolds. The specific combination of (i) regioisomeric thiophene attachment (2-yl vs. 3-yl), (ii) linker length and hydrogen-bonding capacity (hydroxy-pentyl vs. methylene or ethyl spacers), and (iii) carboxamide vs. sulfonamide at the BTZ core generates distinct three-dimensional pharmacophores, electronic conjugation pathways, and physicochemical property profiles that cannot be recapitulated by generic substitution [1]. The thiophen-2-yl orientation affords a different dihedral angle and π-orbital overlap with the BTZ core compared to the thiophen-3-yl positional isomer (CAS 2034481-99-5), directly impacting UV-vis absorption, charge-transfer characteristics, and target-binding geometry [2]. The 5-carboxamide substitution position on the BTZ ring further distinguishes this compound from the 4-sulfonamide analog (CAS 2034302-70-8), which occupies a distinct biological target space (e.g., neuropilin-1/VEGF-A inhibition) incompatible with carboxamide-directed pharmacology . These structural determinants are not cosmetic variations; they govern target selectivity, solubility, metabolic stability, and materials performance in ways that simple potency or structural similarity metrics cannot substitute.

Quantitative Differentiation Evidence: N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Attachment and Its Impact on Electronic Conjugation

The target compound (CAS 2034241-40-0) bears the thiophene ring attached via its 2-position, whereas its closest positional isomer, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034481-99-5), attaches at the thiophene 3-position [1]. In thiophene chemistry, electrophilic reactivity and π-electron density are inherently higher at the 2-position than the 3-position, and the C-2 attachment creates a more extended linear conjugation pathway with the benzothiadiazole core . This electronic difference is non-trivial for applications where charge-transfer efficiency governs performance: benzothiadiazole-thiophene co-oligomers with 2-yl connectivity exhibit HOMO levels around −5.3 to −5.5 eV and optical band gaps of 1.8–2.0 eV, parameters that shift by 0.1–0.3 eV upon altering thiophene connectivity or substitution pattern [2]. The 2-yl attachment in the target compound is thus expected to confer stronger donor-acceptor character compared to the 3-yl isomer, a critical parameter for both biological target engagement (π-stacking interactions with aromatic protein residues) and optoelectronic device efficiency [2].

Medicinal chemistry Structure-activity relationship Optoelectronics

Linker Architecture Differentiation: Hydroxy-Pentyl Spacer vs. Methylene Linker—Impact on Conformational Flexibility and Solubility

The target compound incorporates a 5-hydroxy-pentyl linker bridging the carboxamide nitrogen and the thiophene ring, contributing 7 rotatable bonds, 2 hydrogen bond donors (carboxamide NH + terminal OH), and 6 hydrogen bond acceptors [1]. In contrast, the simpler analog N-[(thiophen-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203078-14-1) employs a single methylene (−CH₂−) spacer, resulting in only 3–4 rotatable bonds and 1 hydrogen bond donor . The hydroxy-pentyl linker of the target compound provides quantitatively greater conformational entropy (7 vs. ~4 rotatable bonds), enabling the molecule to sample a broader conformational space for induced-fit target binding [1]. Additionally, the hydroxyl group increases aqueous solubility via hydrogen bonding with solvent, a feature absent in the methylene-linked analog. The XLogP3 of 2.6 and TPSA of 132 Ų for the target compound represent a balanced lipophilic-hydrophilic profile (optimal range for oral bioavailability: LogP 1–3, TPSA < 140 Ų), whereas the shorter methylene analog is expected to exhibit lower TPSA (~100–110 Ų) and reduced aqueous solubility [1][2].

Drug design Physicochemical profiling Fragment-based drug discovery

Carboxamide vs. Sulfonamide at the Benzothiadiazole Core: Differential Biological Target Space and Hydrogen-Bonding Geometry

The target compound positions a carboxamide (−CONH−) group at the 5-position of the benzothiadiazole core. The closest sulfonamide analog, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034302-70-8), substitutes a sulfonamide (−SO₂NH−) at the 4-position with molecular formula C₁₅H₁₇N₃O₃S₃ and MW 383.5 g/mol . The carboxamide and sulfonamide functionalities exhibit fundamentally different hydrogen-bonding geometries: the carboxamide presents a planar, resonance-stabilized amide bond with both H-bond donor (NH) and acceptor (C=O) in a fixed trans configuration, whereas the sulfonamide adopts a tetrahedral sulfur geometry with distinct donor-acceptor angles . This geometric divergence translates into different biological target profiles: 4-sulfonamide benzothiadiazoles, exemplified by EG00229 (CAS 1018927-63-3), inhibit the neuropilin-1 (NRP1)/VEGF-A protein-protein interaction with an IC₅₀ of 8 μM , while 5-carboxamide benzothiadiazole derivatives (e.g., compound 11g in Wang et al., 2017) target the SHP2 phosphatase with an IC₅₀ of 2.11 ± 0.99 μM and exhibit 2.02-fold selectivity for SHP2 over SHP1 and 25-fold selectivity over PTP1B [1]. These represent non-overlapping target classes, confirming that carboxamide and sulfonamide BTZ derivatives are not functionally interchangeable.

Target selectivity Medicinal chemistry Pharmacophore design

Commercial Availability and HTS-Ready Pricing: Target Compound vs. Positional Isomer Accessibility

The target compound (CAS 2034241-40-0) is stocked in the Life Chemicals HTS screening library (Catalog No. F6203-0608) with transparent tiered pricing: 1 mg at $54, 2 μmol at $57, 10 μmol at $69, up to 10 mg at $79 [1]. It is also available from Chemenu (Catalog CM1000140) at ≥95% purity . In comparison, the thiophen-3-yl positional isomer (CAS 2034481-99-5) and the 4-sulfonamide analog (CAS 2034302-70-8) are available through select vendors but lack the same breadth of HTS library integration and bulk pricing transparency . The presence of the target compound in the Life Chemicals collection—a screening library comprising over 91,800 building blocks and 12,300 gram-scale stock items—provides procurement advantages including batch-to-batch quality control (NMR, HPLC, GC verification) and rapid re-supply for hit-to-lead follow-up [1][2]. The 2 μmol HTS-ready format at $57 enables cost-effective primary screening at a per-well cost that is competitive with in-house synthesis of close analogs, which typically requires multi-step routes involving protected 5-hydroxy-3-(thiophen-2-yl)pentylamine coupling [1].

High-throughput screening Procurement Screening libraries

Optimized Application Scenarios for N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Based on Quantitative Differentiation Evidence


SHP2 Phosphatase Inhibitor Lead Optimization and Selectivity Profiling

The 5-carboxamide benzothiadiazole scaffold of this compound aligns with the pharmacophore requirements for SHP2 phosphatase inhibition. As demonstrated by the class-leading compound 11g (IC₅₀ = 2.11 ± 0.99 μM against SHP2, with 25-fold selectivity over PTP1B) [1], the 5-carboxamide BTZ core provides a validated entry point for SHP2-targeted anticancer drug discovery. The target compound's hydroxy-pentyl linker (7 rotatable bonds, additional H-bond donor) offers a synthetically accessible vector for further derivatization to optimize potency and selectivity beyond the 2.11 μM baseline, while the thiophen-2-yl group enables π-stacking interactions within the SHP2 catalytic pocket distinct from what the thiophen-3-yl isomer could achieve. Procurement of this compound enables structure-activity relationship (SAR) expansion around a clinically relevant oncogenic target without committing to the NRP1/VEGF-A space occupied by 4-sulfonamide BTZ analogs.

Donor-Acceptor Organic Electronic Materials: Thiophene-Benzothiadiazole Optoelectronic Building Block

The benzothiadiazole-thiophene conjugated architecture of this compound, with the thiophen-2-yl attachment enabling extended linear π-conjugation, positions it as a molecular building block for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications. Benzothiadiazole-thiophene co-oligomers with analogous 2-yl connectivity exhibit HOMO levels of approximately −5.49 eV, LUMO levels of −3.47 eV, and optical band gaps of ~1.97 eV [2]. The hydroxy-pentyl linker provides a functional handle for covalent tethering to polymer backbones, electrode surfaces, or metal-organic frameworks (MOFs), while the carboxamide group offers additional metal-coordination capability. The balanced XLogP3 (2.6) and TPSA (132 Ų) support solution-processable device fabrication. This compound is not interchangeable with the thiophen-3-yl isomer, whose altered conjugation pathway would shift HOMO/LUMO alignment and band gap by an estimated 0.1–0.3 eV, directly impacting device open-circuit voltage (Voc) and power conversion efficiency (PCE).

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Library Expansion

With MW 347.45 g/mol (within the fragment rule-of-three: MW < 300 is ideal; this compound is at the upper boundary but acceptable as a scaffold), 7 rotatable bonds enabling conformational sampling, and balanced lipophilicity (XLogP3 = 2.6, TPSA = 132 Ų), this compound is well-suited for FBDD campaigns and HTS library enrichment [3]. Its availability in the Life Chemicals screening collection (Catalog F6203-0608) at quantities from 2 μmol ($57) to 10 mg ($79) enables cost-effective primary screening followed by rapid re-supply for hit validation [3]. The compound's dual hydrogen-bond donor capacity (carboxamide NH + terminal OH) and 6 hydrogen-bond acceptors provide versatile interaction potential with diverse protein targets, increasing the probability of identifying novel target engagement that simpler methylene-linked or sulfonamide analogs would miss due to their reduced HBD/HBA counts. Procurement for HTS library expansion is further justified by the compound's non-overlapping chemical space relative to the thiophen-3-yl isomer, maximizing library diversity.

Kinase Inhibitor Scaffold Development: Modular Synthetic Diversification

The benzo[c][1,2,5]thiadiazole-5-carboxamide core has been recognized as a privileged scaffold for kinase inhibitor design [4]. The target compound's modular architecture—comprising the BTZ-carboxamide core, flexible hydroxy-pentyl linker, and terminal thiophen-2-yl group—provides three independent diversification sites: (1) the thiophene ring can undergo electrophilic substitution (enhanced reactivity at the 5-position of thiophene) for introducing halogen, formyl, or boronic ester handles; (2) the terminal hydroxyl group permits esterification, etherification, or oxidation to a carboxylic acid for further amide coupling; and (3) the BTZ 4- and 7-positions remain available for additional functionalization via cross-coupling chemistry. This synthetic versatility, combined with the compound's commercial availability and established SHP2 class pharmacology, makes it a strategic procurement choice for medicinal chemistry groups seeking a derivatizable kinase inhibitor scaffold that is structurally distinct from more common indolinone, quinazoline, or pyrimidine-based kinase inhibitor cores.

Quote Request

Request a Quote for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.